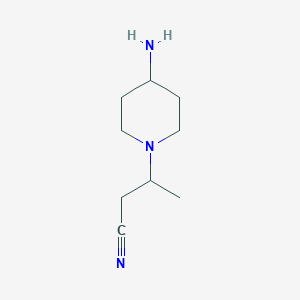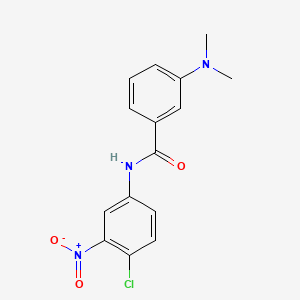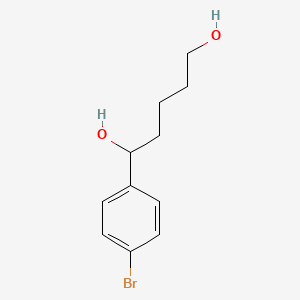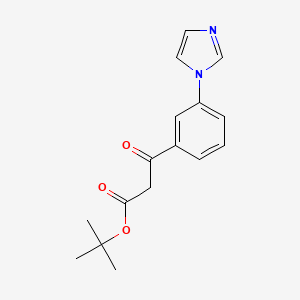
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a propionic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment to Phenyl Group: The imidazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of Propionic Acid Ester: The final step involves the esterification of the propionic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in the propionic acid ester can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives of the propionic acid ester.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The phenyl and ester groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Imidazol-1-yl-phenyl)-3-oxo-propionic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
3-(3-Imidazol-1-yl-phenyl)-3-oxo-butanoic acid tert-butyl ester: Similar structure but with a butanoic acid instead of a propionic acid.
Uniqueness
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate is unique due to the presence of the tert-butyl ester, which can influence its solubility, stability, and reactivity compared to similar compounds with different ester groups.
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
tert-butyl 3-(3-imidazol-1-ylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)10-14(19)12-5-4-6-13(9-12)18-8-7-17-11-18/h4-9,11H,10H2,1-3H3 |
InChI Key |
FEPASYFSULWDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
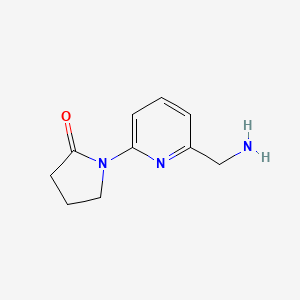
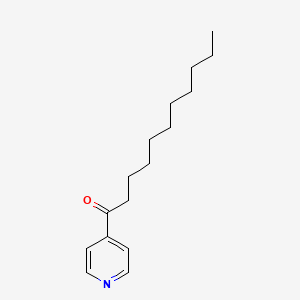
![ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate](/img/structure/B8511597.png)

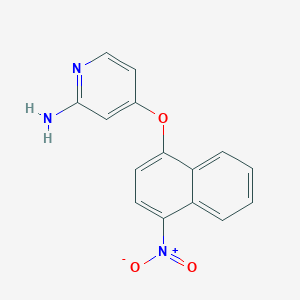
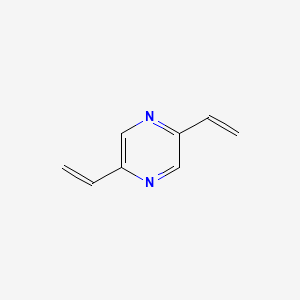
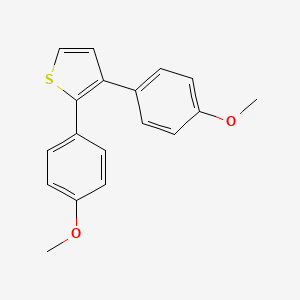
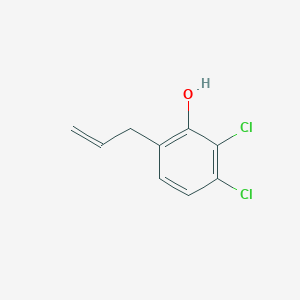
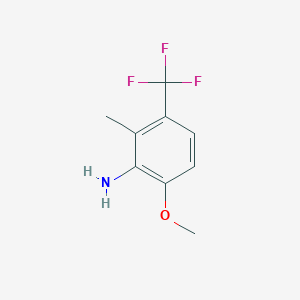
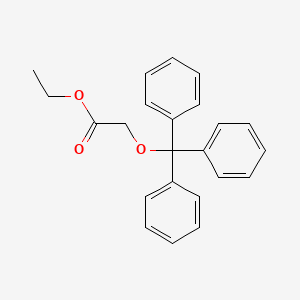
![8-Nitrobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8511671.png)
